molecular formula C14H12N2O2 B12635177 2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione CAS No. 919533-26-9

2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione

Cat. No.: B12635177
CAS No.: 919533-26-9
M. Wt: 240.26 g/mol
InChI Key: WRGJHUFNMOSYQD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

919533-26-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

6,7-dimethyl-1-phenylpyrazolo[1,2-a]pyrazole-3,5-dione

InChI

InChI=1S/C14H12N2O2/c1-9-10(2)15-12(11-6-4-3-5-7-11)8-13(17)16(15)14(9)18/h3-8H,1-2H3

InChI Key

WRGJHUFNMOSYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CC(=O)N2C1=O)C3=CC=CC=C3)C

Origin of Product

United States

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